Fmoc-Met-OH
Overview
Description
Fmoc-Met-OH: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine , is a derivative of the amino acid methionine. It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process . This compound is particularly valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
Fmoc-Met-OH, also known as Fmoc-L-methionine, is primarily used in solid-phase peptide synthesis . It serves as a standard methionine derivative in this process . The primary target of this compound is the peptide chain being synthesized, where it contributes the methionine amino acid residue .
Mode of Action
This compound interacts with the growing peptide chain during solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . The Fmoc group is removed by base, allowing the methionine residue to be incorporated into the peptide chain .
Biochemical Pathways
The primary biochemical pathway involving this compound is peptide synthesis. In this process, amino acids are sequentially added to a growing peptide chain. This compound, as a methionine derivative, contributes the methionine residue to the peptide chain .
Result of Action
The result of this compound’s action is the incorporation of a methionine residue into a peptide chain during solid-phase peptide synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological and medical research applications.
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. For example, the Fmoc group is removed under basic conditions . Additionally, methionine residues can oxidize, and to reduce this oxidation, adding NH4I to the cleavage cocktail has been recommended . The stability and efficacy of this compound can also be influenced by factors such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Fmoc-Met-OH plays a significant role in biochemical reactions. The Fmoc group in this compound can interact with various enzymes and proteins during the synthesis process . These interactions are crucial for the successful synthesis of peptides.
Cellular Effects
In the context of perovskite solar cells, this compound has been shown to have significant effects on cellular processes . It was found that introducing this compound into anti-solvent solution could delay the crystallization of perovskites, leading to high-quality perovskite films . The surface trap states of perovskite films are reduced by the interaction of this compound functional groups with the uncoordinated metal cation of perovskite, resulting in inhibition of charge recombination and enhanced charge transport .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, in the context of perovskite solar cells, the efficiency of the modified device using this compound can reach up to 16.75% compared to 14.17% of the control counterpart . Moreover, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in air atmosphere at 30% humidity for 220 hours .
Metabolic Pathways
This compound is involved in the synthesis of peptides, a process that involves various enzymes and cofactors
Transport and Distribution
In the context of perovskite solar cells, this compound has been shown to interact with the uncoordinated metal cation of perovskite .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced to methionine by reacting methionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an organic solvent like dioxane.
Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-Met-OH generally follows the same synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Met-OH can undergo oxidation reactions, particularly at the sulfur atom in the methionine side chain.
Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed by base-catalyzed reactions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Sodium borohydride.
Substitution: Piperidine in DMF.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233693 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-28-1 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-L-Methionine (Fmoc-Met-OH) primarily used for in the context of these research papers?
A1: While Fmoc-L-Methionine is commonly known as an amino acid building block in solid-phase peptide synthesis, the research papers highlight its use as a corrosion inhibitor for copper during chemical mechanical polishing (CMP), particularly in alkaline conditions []. It is also explored as an interface modifier for perovskite solar cells [].
Q2: How does this compound inhibit copper corrosion during CMP?
A2: this compound forms a dense and ordered protective film when adsorbed onto the copper surface []. This adsorption is attributed to strong chemical interactions between the molecule and the copper substrate, confirmed by X-ray photoelectron spectroscopy, electrochemical analysis, and computational studies [].
Q3: What computational methods were employed to study the interaction of this compound with copper?
A3: Researchers utilized density functional theory (DFT) calculations and molecular dynamics (MD) simulations to investigate the interaction between this compound and copper substrates. These methods helped determine binding energy values, energy gaps, and radial distribution functions, providing insights into the adsorption behavior at a molecular level [].
Q4: Beyond its corrosion inhibition properties, are there other applications of this compound being researched?
A4: Yes, recent research suggests that this compound can be used as an interface modifier to enhance the efficiency of perovskite solar cells []. The specific mechanism and impact on solar cell performance are still under investigation.
Q5: Are there alternative methods for purifying peptides synthesized using this compound compared to traditional Fmoc-based strategies?
A5: Yes, research has explored replacing this compound with Tbthis compound in solid-phase peptide synthesis. This substitution allows for simplified purification using gel filtration due to significant differences in properties between the Tbfmoc-protected peptide and impurities [, ].
Q6: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A6: While the provided research focuses on this compound, there's mention of using Tbthis compound as an alternative in peptide synthesis [, ]. This substitution suggests an interest in understanding how modifications to the protecting group can influence properties like purification efficiency. Further SAR studies exploring modifications to the methionine structure itself would be interesting to investigate how these changes impact its various applications.
Q7: What analytical techniques were used to characterize this compound and its effects?
A7: Various techniques were employed, including X-ray photoelectron spectroscopy (XPS) to analyze the chemical composition of the adsorbed film on the copper surface, electrochemical analysis to evaluate corrosion inhibition efficiency, and atomic force microscopy (AFM) to assess surface roughness and film morphology [].
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